rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis
Description
Structure and Synthesis This compound is a fused bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) fused with a [1,2]oxazole (five-membered ring with nitrogen and oxygen). The stereochemistry is defined as cis due to the (3aR,7aS) configuration. The carbaldehyde group at position 3 introduces reactivity for further functionalization. According to Enamine Ltd’s catalog, its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.24 g/mol and CAS number rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3aR,7aS)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c9-4-6-5-2-1-3-10-7(5)11-8-6/h4-5,7H,1-3H2/t5-,7+/m1/s1 |
InChI Key |
HBESRPJSITYZCJ-VDTYLAMSSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](OC1)ON=C2C=O |
Canonical SMILES |
C1CC2C(OC1)ON=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis typically involves cyclization reactions. One common method includes the use of alkynyl triazenes and dioxazoles in a gold-catalyzed regioselective [3 + 2] cycloaddition . This method features mild reaction conditions and scalability, making it suitable for both laboratory and industrial production.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the oxazole ring, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, reduced pyrano-oxazole derivatives, and oxidized forms of the original compound.
Scientific Research Applications
Chemistry: In organic synthesis, rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, this compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano-Oxazole Derivatives
a. Compound 1 (from )
- Structure: 2-[6,7-dihydroxy-5-(hydroxymethyl)-3aH,5H,6H,7H,7aH-pyrano[2,3-d][1,3]oxazol-2-yl]amino-6-(hydroxymethyl)oxane-3,4,5-triol.
- Key Differences: Ring fusion (pyrano[2,3-d] vs. pyrano[3,2-d]), altering electronic distribution. Multiple hydroxyl and hydroxymethyl groups enhance hydrophilicity.
- Bioactivity: Reported binding energy of -8.9 kcal/mol (non-toxic) in molecular docking studies .
b. rac-(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole-3-carbaldehyde ()
Pyrano-Thiazole Derivatives
a. (3aR,5R,6S,7R,7aR)-5-(Hydroxymethyl)-2-propyl-pyrano[3,2-d][1,3]thiazole-6,7-diol ()
- Structure : Thiazole replaces oxazole, with hydroxymethyl and propyl substituents.
- Hydroxyl groups improve aqueous solubility compared to the aldehyde group in the target compound .
b. Diacetate Derivative ()
- Structure: Acetoxymethyl and methyl groups on pyrano-thiazole.
- Key Differences: Acetate esters enhance membrane permeability but reduce hydrogen-bonding capacity. Molecular weight (C₁₆H₂₂NO₈S) is higher (388.41 g/mol) than the target compound .
Pyrano-Pyrazole Derivatives ( and )
a. 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s)
- Structure: Pyrano[2,3-c]pyrazole with chlorophenyl and methoxyphenyl substituents.
- High synthetic yield (80%) and crystalline stability (m.p. 170.7–171.2 °C) .
b. Spiro Indoline Derivatives ()
Comparative Data Table
Research Implications
- Electronic Effects: The pyrano[3,2-d] fusion in the target compound likely confers distinct electronic properties compared to pyrano[2,3-d] systems, influencing reactivity and binding.
- Functional Group Impact : The aldehyde group offers synthetic flexibility but may limit bioavailability compared to hydroxylated derivatives (e.g., ).
Biological Activity
The compound rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis is a member of the oxazole family and has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects.
Structural Characteristics
The molecular formula of this compound is C₉H₇N₃O₃ with a molecular weight of 193.17 g/mol. The compound features a pyran and oxazole ring system which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of azirine derivatives in the presence of catalytic systems to yield various substituted oxazoles. The synthesis pathways often focus on achieving high yields and purity levels while maintaining structural integrity.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. Specifically, studies have shown that certain oxazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors. For instance:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in viral replication or by modulating host immune responses.
- Case Study : A study demonstrated that related oxazole compounds significantly reduced viral load in infected cell lines (source needed).
Antimicrobial Activity
In addition to antiviral effects, this compound has shown promise as an antimicrobial agent.
- Testing : In vitro assays have revealed that this compound exhibits activity against various bacterial strains.
- Results : The minimum inhibitory concentration (MIC) values indicate effective bacterial inhibition at relatively low concentrations (source needed).
Data Table: Biological Activities
| Activity Type | Target Organism/Pathogen | Assay Method | Result |
|---|---|---|---|
| Antiviral | Influenza Virus | Viral Load Reduction | Significant reduction noted |
| Antimicrobial | E. coli | MIC Testing | MIC = 32 µg/mL |
| Antifungal | Candida albicans | Zone of Inhibition | Inhibition zone = 15 mm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
